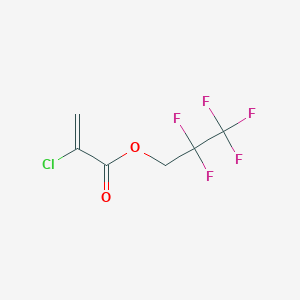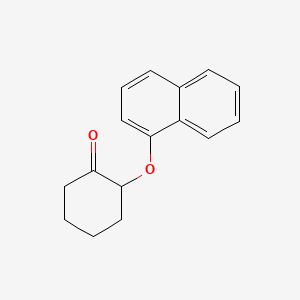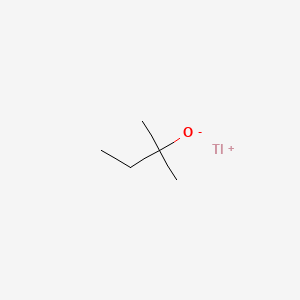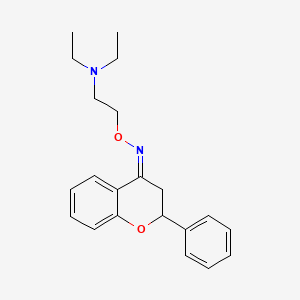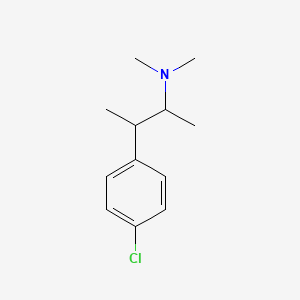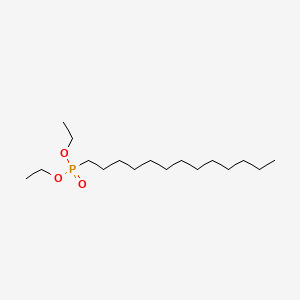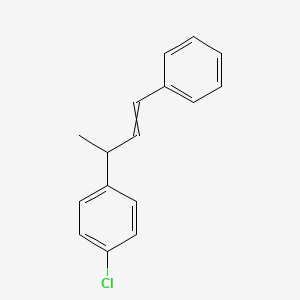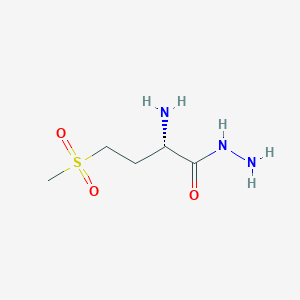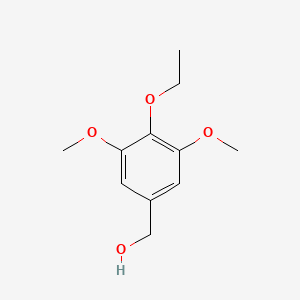
Benzenemethanol, 4-ethoxy-3,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- is an organic compound with the molecular formula C11H16O4 It is a derivative of benzenemethanol, featuring ethoxy and dimethoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- typically involves the alkylation of 4-hydroxy-3,5-dimethoxybenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3,5-dimethoxybenzaldehyde or 4-ethoxy-3,5-dimethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3,5-dimethoxytoluene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in hydrogen bonding, and undergo various chemical transformations. These interactions can modulate biological processes and pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- can be compared with other similar compounds such as:
Benzenemethanol, 3,4-dimethoxy-: Lacks the ethoxy group, leading to different chemical and biological properties.
Benzenemethanol, 4-methoxy-: Contains only one methoxy group, resulting in distinct reactivity and applications.
Benzeneethanamine, 3,4-dimethoxy-:
Propiedades
Número CAS |
74340-20-8 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(4-ethoxy-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C11H16O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6,12H,4,7H2,1-3H3 |
Clave InChI |
BGKGJVKPQHKRCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



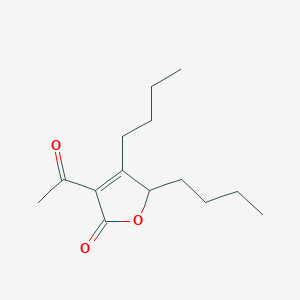
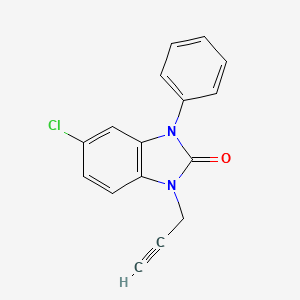
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
